Sodium 3,4-(methylenedioxy) phenolate
Description
Sodium 3,4-(methylenedioxy) phenolate (CAS: 51114-03-5; molecular formula: C₇H₅NaO₃) is a sodium salt derived from 3,4-(methylenedioxy)phenol (sesamol, CAS: 533-31-3) . This compound is characterized by a benzene ring substituted with a methylenedioxy (–O–CH₂–O–) group at the 3,4-positions, which confers unique electronic and steric properties. It is primarily utilized in organic synthesis, particularly in radical-mediated reactions and cyclization processes, and serves as a precursor in pharmaceutical manufacturing (e.g., paroxetine) .
Properties
Molecular Formula |
C7H5NaO3 |
|---|---|
Molecular Weight |
160.10 g/mol |
IUPAC Name |
sodium;1,3-benzodioxol-5-olate |
InChI |
InChI=1S/C7H6O3.Na/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3,8H,4H2;/q;+1/p-1 |
InChI Key |
LEWPSSCATGWXEP-UHFFFAOYSA-M |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Profile :
- CAS: Not explicitly listed; molecular formula: C₈H₇NaO₃.
- Structure: A para-substituted phenol with a methoxycarbonyl (–O–CO–OCH₃) group.
Toxicology :
- NOAEL: ≥250 mg/kg/day (rats) .
- Reproductive Toxicity: NOEL of 300 mg/kg/day in rabbits .
- Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP) .
Sodium Phenolate (C₆H₅ONa)
Chemical Profile :
- CAS: 139-02-6 (anhydrous); molecular formula: C₆H₅NaO.
- Structure: Simple sodium phenolate without substituents.
Reactivity Contrast :
- Sodium phenolate generates phenoxyl radicals less readily than sodium 3,4-(methylenedioxy) phenolate due to the absence of electron-donating groups .
3,4-Methylenedioxy Phenethylamine Hydrochloride
Chemical Profile :
- CAS: 2221-13-8; molecular formula: C₉H₁₂ClNO₂.
- Structure: A phenethylamine derivative with a methylenedioxy group.
Comparative Analysis of Physicochemical and Functional Properties
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